1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone
Overview
Description
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is a chemical compound that belongs to the class of organosilicon compounds It features a furo[3,2-b]pyridine core with a trimethylsilyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and furan derivatives.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the ethanone moiety: This can be done through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The furo[3,2-b]pyridine core can interact with various enzymes and receptors, potentially modulating their activity. The ethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol: This compound has a hydroxyl group instead of an ethanone moiety, which can significantly alter its chemical and biological properties.
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide: This compound features a pivalamide group, which can affect its reactivity and applications.
Uniqueness
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-8(14)9-5-11-10(13-7-9)6-12(15-11)16(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSVBIPUESNCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678451 | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-31-6 | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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